n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide

Catalog No.
S12282732
CAS No.
73424-46-1
M.F
C16H16N2O2S
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzen...

CAS Number

73424-46-1

Product Name

n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide

IUPAC Name

N-(2,3-dihydroinden-1-ylideneamino)-4-methylbenzenesulfonamide

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C16H16N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10,18H,8,11H2,1H3

InChI Key

YOWVLOMBIBKGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=CC=CC=C32

N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C16H16N2O2S and a molar mass of approximately 300.38 g/mol. This compound features a sulfonohydrazide functional group, which is characterized by the presence of a sulfonyl group (R−S(=O)₂−) attached to a hydrazine derivative. The structure includes a 2,3-dihydro-1H-inden-1-ylidene moiety, which contributes to its unique chemical properties and potential biological activities .

Typical of sulfonohydrazides, including:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
  • Reduction Reactions: The hydrazone functionality can be reduced to amines under appropriate conditions.
  • Nucleophilic Substitution: The sulfonamide group may engage in nucleophilic attack, leading to the formation of various derivatives.

These reactions make N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide a versatile intermediate in organic synthesis.

Research indicates that compounds similar to N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide exhibit significant biological activities, including:

  • Antimicrobial Properties: Some sulfonohydrazides show effectiveness against various bacterial strains.
  • Anticancer Activity: Certain derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition: Compounds with similar structures may act as inhibitors of specific enzymes involved in metabolic pathways .

The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide generally involves the following steps:

  • Formation of the Hydrazone: Reacting 4-methylbenzenesulfonyl hydrazine with an appropriate aldehyde or ketone (such as 2,3-dihydro-1H-indene) under acidic or basic conditions.
  • Purification: The product is typically purified using column chromatography or recrystallization techniques.
  • Characterization: The final compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity .

N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Research: Serving as an intermediate in synthetic organic chemistry for the preparation of more complex molecules.

Studies on N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide's interactions with biological targets are essential for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Assessing the cytotoxic effects on various cancer cell lines to determine its therapeutic potential.

Several compounds share structural similarities with N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide. Here are some notable examples:

Compound NameStructureUnique Features
N'-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazideSimilar indene structureContains a methoxy group which enhances solubility.
N'-(4-fluoro-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazideFluorinated variantIncreased biological activity due to electronegative fluorine.
N'-(2,3-dihydrobenzofuran-5-yli-dene)-4-methylbenzenesulfonohydrazideBenzofuran derivativeOffers different pharmacological properties due to structural variations.

These compounds highlight the uniqueness of N'-(2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide while showcasing its potential applications and biological activities in comparison to related structures.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

300.09324893 g/mol

Monoisotopic Mass

300.09324893 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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